N-(3-methylphenyl)guanidine nitrate
Overview
Description
Synthesis Analysis
The synthesis of guanidines, which would include “N-(3-methylphenyl)guanidine nitrate”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .Chemical Reactions Analysis
The decomposition of guanidine nitrate, a related compound, is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable . The most likely mechanism involves isomerization of guanidine nitrate followed by a proton transfer in the gas phase to yield nitric acid and guanidine .Scientific Research Applications
Photovoltaics and Solar Energy N-(3-methylphenyl)guanidine nitrate (GuNO3) has been explored for its potential in improving the performance of dye-sensitized solar cells (DSSCs). Research indicates that adding GuNO3 to I−/I3−-based electrolytes enhances the power conversion efficiency of DSSCs. This is achieved by increasing both the photocurrent density and the open-circuit voltage. The presence of guanidinium cation and NO3− in the electrolyte contributes to this improvement, notably through shifts in the conduction band edge of TiO2 nanoparticles (Nath, Jun, & Lee, 2016).
Organic Synthesis Guanidine nitrate has been used as a reagent in the synthesis of various organic compounds. A notable application is in the synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines through a copper/N-methylglycine-catalyzed coupling reaction. This method offers good to excellent yields and presents a convenient approach for creating these compounds, which have potential applications in various fields (Xing, Zhang, Lai, Jiang, & Ma, 2012).
Nanotechnology and Catalysis In the field of nanotechnology and catalysis, N-(3-methylphenyl)guanidine nitrate has been utilized in the synthesis of nitrogen-doped nano TiO2. This material exhibits excellent photocatalytic activity under visible light, demonstrated in the decomposition of pollutants like methyl orange and dichlorophenol. Its efficiency is particularly notable under sunlight, offering a promising avenue for environmental cleanup and sustainable chemistry applications (Baruwati & Varma, 2011).
Analytical Chemistry Guanidine nitrate has been employed in analytical chemistry, particularly in methods for measuring isotopic ratios of oxygen in nitrate samples. This application underscores its utility in geochemical and environmental studies, where precise measurements of isotopic compositions are crucial (Bräuer & Strauch, 2000).
Thermal Analysis The thermal decomposition properties of guanidine nitrate have been extensively studied, particularly in relation to its use in gas-generating agents for airbags. Understanding these properties is crucial for ensuring safety and effectiveness in automotive applications (Mei, Cheng, Li, Zhu, Yan, & Li, 2013).
Safety And Hazards
Future Directions
The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . This research could potentially be extended to “N-(3-methylphenyl)guanidine nitrate”. The transition from guanidine nitrate to ammonium nitrate was observed with powder X-ray diffraction analysis . This altered exothermic and pressure-release behavior is expected to affect the performance of guanidine nitrate-based pyrotechnics .
properties
IUPAC Name |
2-(3-methylphenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHRNKYDPISDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)guanidine nitrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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